molecular formula C18H17BrN4O2S B14953216 2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide

2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide

Cat. No.: B14953216
M. Wt: 433.3 g/mol
InChI Key: QANFRQSVQOXRHD-UHFFFAOYSA-N
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Description

2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole moiety, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the isopropyl group. The imidazole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include bromine, isopropyl bromide, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or amines .

Mechanism of Action

The mechanism of action of 2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and imidazole derivatives, such as:

Uniqueness

What sets 2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H17BrN4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

2-bromo-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H17BrN4O2S/c1-10(2)15-13(22-18(19)26-15)17(25)21-12-6-4-5-11(9-12)14(24)16-20-7-8-23(16)3/h4-10H,1-3H3,(H,21,25)

InChI Key

QANFRQSVQOXRHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C

Origin of Product

United States

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